molecular formula C22H30Cl2N2O4S B8380036 2-[5-(3,5-Dichlorophenylthio)-4-isopropyl-2-methyl-imidazol-1-ylmethoxy]ethyl-2,2-dimethylpropionyloxymethyl ether

2-[5-(3,5-Dichlorophenylthio)-4-isopropyl-2-methyl-imidazol-1-ylmethoxy]ethyl-2,2-dimethylpropionyloxymethyl ether

Cat. No. B8380036
M. Wt: 489.5 g/mol
InChI Key: ZPJYHXNSPXQZQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(3,5-Dichlorophenylthio)-4-isopropyl-2-methyl-imidazol-1-ylmethoxy]ethyl-2,2-dimethylpropionyloxymethyl ether is a useful research compound. Its molecular formula is C22H30Cl2N2O4S and its molecular weight is 489.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[5-(3,5-Dichlorophenylthio)-4-isopropyl-2-methyl-imidazol-1-ylmethoxy]ethyl-2,2-dimethylpropionyloxymethyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-(3,5-Dichlorophenylthio)-4-isopropyl-2-methyl-imidazol-1-ylmethoxy]ethyl-2,2-dimethylpropionyloxymethyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-[5-(3,5-Dichlorophenylthio)-4-isopropyl-2-methyl-imidazol-1-ylmethoxy]ethyl-2,2-dimethylpropionyloxymethyl ether

Molecular Formula

C22H30Cl2N2O4S

Molecular Weight

489.5 g/mol

IUPAC Name

2-[[5-(3,5-dichlorophenyl)sulfanyl-2-methyl-4-propan-2-ylimidazol-1-yl]methoxy]ethoxymethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C22H30Cl2N2O4S/c1-14(2)19-20(31-18-10-16(23)9-17(24)11-18)26(15(3)25-19)12-28-7-8-29-13-30-21(27)22(4,5)6/h9-11,14H,7-8,12-13H2,1-6H3

InChI Key

ZPJYHXNSPXQZQR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1COCCOCOC(=O)C(C)(C)C)SC2=CC(=CC(=C2)Cl)Cl)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound 8 (375 mg, 1 mmol) was alkylated with the pivaloyloxymethyl iodide (1.21 g, 5 mmol) under potassium carbonate (415 mg, 3 mmol) in the same manner as the example 61 to give the compound 77 (158 mg, 32%) as oil. Rf 0.26 (1:1 EtOAc - hexane).
Quantity
375 mg
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step Two
Yield
32%

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